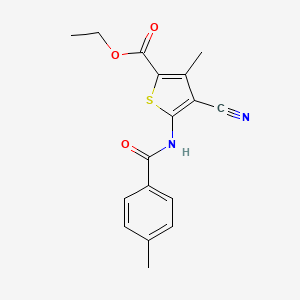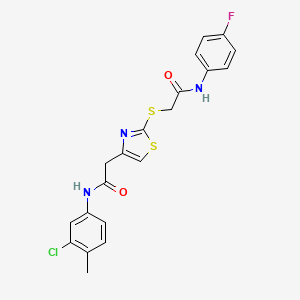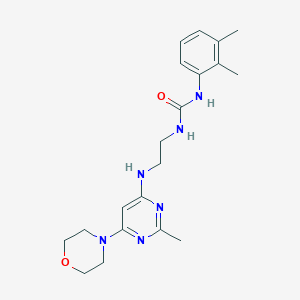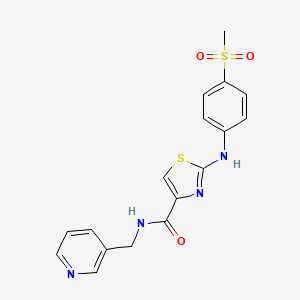
Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds are a significant class of heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound you’re asking about, “Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate”, likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom and four carbon atoms . The specific structure of “Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate” would likely include this thiophene ring, along with additional functional groups attached to the ring.Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule . These reactions can include nucleophilic substitutions, electrophilic substitutions, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary widely, depending on the specific compound . These properties can include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate”, are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes them valuable in the development of new treatments for conditions characterized by inflammation .
Anti-Psychotic Properties
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders .
Anti-Cancer Properties
Thiophene derivatives have been used in the synthesis of anti-cancer agents . They have shown promise in the development of new therapies for various types of cancer .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the protection of metals and other materials from corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in the development of new electronic devices .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives have been used in the fabrication of organic field-effect transistors (OFETs) . This suggests potential applications in the electronics industry .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This indicates potential applications in the development of new display technologies .
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that the compound could potentially have a wide range of molecular and cellular effects.
Orientations Futures
Thiophene-based compounds continue to be a topic of interest in various fields of research, due to their wide range of properties and potential applications . Future research may focus on developing new synthesis methods for these compounds, exploring their potential uses in various applications, and investigating their mechanisms of action .
Propriétés
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFQKFXFORMQMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)
![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)


![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)


![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)


![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)